(4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
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Overview
Description
(4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to a pyrazolidine-3,5-dione core
Preparation Methods
The synthesis of (4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 3,4-dimethylphenylhydrazine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3,4-dimethylphenylhydrazine in the presence of a suitable catalyst to form the intermediate hydrazone.
Cyclization: The intermediate hydrazone is then subjected to cyclization under acidic or basic conditions to form the pyrazolidine-3,5-dione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
(4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
(4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but lacks the pyrazolidine-3,5-dione core.
4-Iodobenzoic acid: Another aromatic compound with a halogen substituent, but it has a carboxylic acid group instead of the pyrazolidine-3,5-dione core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-3-8-15(9-12(11)2)21-18(23)16(17(22)20-21)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,22)/b16-10+ |
InChI Key |
RDQUBXHMJSELBM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2)C |
Origin of Product |
United States |
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